molecular formula C16H15BrN4O B5561419 N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No. B5561419
M. Wt: 359.22 g/mol
InChI Key: YOXLOCCSYKQCIW-QLEPDINUSA-N
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Description

Synthesis Analysis

The synthesis of substituted tetrahydrocyclopenta[c]pyrazoles, akin to the compound , typically involves intramolecular dipolar cycloaddition of nitrilimines to alkynes, a versatile method that can be extended to bromo derivatives through the use of alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014).

Molecular Structure Analysis

Molecular structure characterization often employs various spectroscopic techniques, confirmed through X-ray analysis. Studies have demonstrated the molecular structure of similar compounds, highlighting the role of X-ray analysis in confirming configurations and elucidating crystal structures (Karrouchi et al., 2021).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are complex, involving various synthetic pathways and mechanisms. Research indicates that the properties of these compounds can be extensively modified through different synthetic strategies, thereby affecting their chemical behavior and interaction capabilities (Aly et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applications and handling of these compounds. Vibrational spectroscopy and DFT calculations are key tools for investigating these aspects, providing insights into the stability and reactivity of these molecules (Pillai et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are integral to their utility in synthesis and application in different fields. Detailed studies involving NBO analysis, molecular docking, and DFT calculations have shed light on these properties, providing a foundation for further research and application (Karrouchi et al., 2020).

Scientific Research Applications

Vibrational Spectroscopic Investigations and Molecular Docking Studies

Research on pyrazole derivatives, including spectroscopic investigations and molecular docking studies, has highlighted their industrial and biological importance. Studies involving compounds like N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide have demonstrated potential inhibitor properties against specific enzymes, suggesting possible applications in designing therapeutic agents (Pillai et al., 2017).

Synthesis and Biological Activities

The synthesis of new heterocycles based on pyrazole and isoxazole has been studied for their anti-HSV-1 and cytotoxic activities, providing insights into their potential as antiviral and anticancer agents (Dawood et al., 2011).

Novel Pyrazole Integrated Oxadiazoles

A series of novel pyrazole integrated oxadiazoles have been synthesized and evaluated for their antimicrobial activity, showcasing the diversity of applications in addressing microbial resistance (Ningaiah et al., 2014).

Antimicrobial Agents

The development of novel pyrazolyltriazole and dihydropyrazolylthiazole derivatives as antimicrobial agents emphasizes the role of chemical synthesis in creating effective compounds to combat microbial infections (Abdel-Wahab et al., 2017).

Molecular Structure and DNA Gyrase Inhibitors

Novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been explored for their role as DNA gyrase inhibitors, showcasing the importance of structural analysis in identifying compounds with potential therapeutic applications (Sun et al., 2013).

properties

IUPAC Name

N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN4O/c17-12(9-11-5-2-1-3-6-11)10-18-21-16(22)15-13-7-4-8-14(13)19-20-15/h1-3,5-6,9-10H,4,7-8H2,(H,19,20)(H,21,22)/b12-9+,18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXLOCCSYKQCIW-QLEPDINUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2C(=O)NN=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)NN=C2C(=O)N/N=C/C(=C\C3=CC=CC=C3)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

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